5-(3-Chlorophenyl)oxazol-2-amine

Description

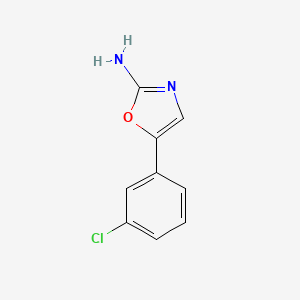

5-(3-Chlorophenyl)oxazol-2-amine is a heterocyclic aromatic compound featuring an oxazole core substituted with a 3-chlorophenyl group at the 5-position and an amine group at the 2-position. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and material science. The 3-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPMLLEEYOGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669517 | |

| Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-39-5 | |

| Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)oxazol-2-amine typically involves the cyclization of 3-chloroaniline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)oxazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of oxazole derivatives with higher oxidation states.

Reduction: Production of reduced oxazole derivatives.

Substitution: Generation of substituted oxazole compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

The anticancer properties of 5-(3-Chlorophenyl)oxazol-2-amine have been highlighted in multiple studies. Research indicates that derivatives of oxadiazole, including this compound, exhibit significant activity against various cancer cell lines. For instance, one study reported that a related oxadiazole compound demonstrated percent growth inhibition (PGI) against several cancer types, including non-small cell lung cancer and ovarian cancer, with notable PGIs ranging from 51.88% to 86.61% across different cell lines .

Table 1: Anticancer Activity of Oxadiazole Compounds

| Compound | Cancer Type | Percent Growth Inhibition (%) |

|---|---|---|

| This compound | Non-Small Cell Lung Cancer | 67.55 |

| Ovarian Cancer | 85.26 | |

| Breast Cancer | 75.99 | |

| Colon Cancer | 59.09 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. A related study involving isoxazole derivatives showed that compounds with similar structures could inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a potential role for this compound in treating inflammatory diseases .

Table 2: Inhibition of Inflammatory Markers by Isoxazole Derivatives

| Compound | Inflammatory Marker | Inhibition (%) |

|---|---|---|

| Isoxazole Derivative A | TNF-α | 70 |

| Isoxazole Derivative B | IL-1β | 65 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been a significant area of research. The structure of this compound allows it to interact with microbial targets effectively. Studies have shown that oxadiazoles can exhibit activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Oxadiazole Compounds

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Anticancer Studies : A comprehensive study evaluated the effectiveness of various oxadiazole derivatives against a panel of cancer cell lines from the National Cancer Institute (NCI). The findings indicated that these compounds could inhibit the growth of cancer cells significantly, supporting further development as potential anticancer therapies .

- Inflammation Models : Experimental models using LPS-stimulated macrophages demonstrated that isoxazole derivatives could reduce inflammatory responses effectively, indicating that similar structures like this compound might possess comparable activities .

- Antimicrobial Efficacy : Research into the antimicrobial properties of oxadiazole compounds revealed promising results against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed into effective antibiotics .

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)oxazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

5-(4-Fluorophenyl)oxazol-2-amine (CID 26599091)

- Molecular Formula : C₉H₇FN₂O

- Key Differences : Substitution of chlorine with fluorine at the para position of the phenyl ring. Fluorine’s electronegativity and smaller atomic radius reduce steric hindrance compared to chlorine.

- Physicochemical Properties : Predicted collision cross-sections (CCS) for adducts include 135.2 Ų ([M+H]⁺) and 139.0 Ų ([M-H]⁻), suggesting moderate polarity .

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1368471-03-7)

- Molecular Formula : C₉H₆ClFN₂O

- Key Differences : Incorporates both chlorine (meta) and fluorine (para) on the phenyl ring, attached to an isoxazole (1,2-oxazole) core. The dual halogenation increases lipophilicity (ClogP ~2.5) and may enhance metabolic stability .

3-(2-Chlorophenyl)-1,2-oxazol-5-amine (CAS 27025-74-7)

- Molecular Formula : C₉H₇ClN₂O

- Density: 1.227 g/cm³; boiling point: 220.4°C .

Table 1: Structural and Physical Properties of Halogen-Substituted Analogs

Heterocyclic Variants

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (6AX)

- Molecular Formula : C₉H₈ClN₃O

- Key Differences : Oxadiazole core (two nitrogens, one oxygen) with a 4-chlorobenzyl group. The oxadiazole’s electron-deficient nature may enhance π-stacking interactions. CAS: 1263379-32-3 .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7)

- Molecular Formula : C₇H₄ClN₃O₃

- Key Differences: Benzannulated oxazole (benzoxazole) with nitro and chloro substituents.

Table 2: Heterocyclic Core Modifications

Biological Activity

5-(3-Chlorophenyl)oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a chlorophenyl group. Its molecular formula is CHClNO, which contributes to its unique chemical properties. The presence of the chlorine atom enhances the compound's lipophilicity, potentially affecting its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied as a potential inhibitor of various enzymes involved in metabolic pathways, particularly those linked to cancer progression and neurodegenerative diseases. For instance, it has shown promising results in inhibiting human acetylcholinesterase (hAChE), which is critical in Alzheimer's disease research .

Antimicrobial and Antiviral Properties

The compound has also been evaluated for its antimicrobial and antiviral activities. In vitro studies demonstrated that this compound exhibits moderate antiviral effects against certain viral strains, with cytotoxicity values indicating a favorable therapeutic index . Its mechanism may involve disrupting viral replication processes.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been implicated in promoting oligodendrocyte survival and myelin repair, making it a candidate for treating demyelinating diseases such as Multiple Sclerosis (MS). The compound's ability to modulate immune responses in the central nervous system could be beneficial in mitigating disease progression .

Cytotoxicity and Safety Profile

Despite its therapeutic potential, the cytotoxicity of this compound must be carefully evaluated. In studies involving human cell lines, the compound exhibited varying levels of cytotoxicity, suggesting that while it may be effective against certain targets, it could also pose risks at higher concentrations .

Case Study 1: Acetylcholinesterase Inhibition

A detailed study on the structure-activity relationship (SAR) of oxazole derivatives highlighted that this compound is a potent hAChE inhibitor with an IC value significantly lower than other tested compounds. This positions it as a valuable lead in developing Alzheimer's therapeutics .

Case Study 2: Antiviral Activity

In another investigation focused on HIV-1 integrase inhibitors, this compound was found to disrupt the LEDGF/p75-IN interaction effectively. The compound demonstrated an inhibition percentage comparable to established antiviral agents, indicating its potential as part of a therapeutic regimen for HIV .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC Value |

|---|---|---|

| This compound | hAChE Inhibitor | 0.007 μM |

| Benzimidazole Derivatives | AC Inhibitors | 0.0025 - 0.0225 μM |

| Other Oxazole Derivatives | Antiviral | Varies |

This table illustrates how this compound compares with other biologically active compounds, emphasizing its potency as an hAChE inhibitor.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-(3-Chlorophenyl)oxazol-2-amine?

- Methodological Answer : The synthesis involves iodine-mediated oxidative intermolecular C−O/C−N bond formation. Substituted benzaldehydes are cyclized to form the oxazole ring, followed by amine functionalization. Key steps include:

- Cyclization : Using reagents like POCl₃ at elevated temperatures (e.g., 120°C) to promote ring closure.

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization :

| Technique | Key Observations | Structural Confirmation |

|---|---|---|

| IR Spectroscopy | Peaks at 3400–3300 cm⁻¹ (NH₂ stretch) | Primary amine group present |

| Absence of CHO peak (1760–1640 cm⁻¹) | Confirms cyclization completion | |

| ¹H NMR | δ7.65 (NH₂ singlet), δ9.89 (CHO proton) | Validates amine and aldehyde intermediates |

| ESI-MS | [M+H]⁺ peak at m/z 196.02 | Molecular ion confirmation |

Q. How is the oxazole ring formed during synthesis?

- Methodological Answer : The oxazole ring is generated via cyclization of hydrazide intermediates under acidic conditions (e.g., POCl₃). Critical parameters include:

- Reaction Temperature : 120°C to ensure complete cyclization.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

- Yield Optimization : Adjusting stoichiometry of iodine (oxidizing agent) and reaction time (typically 6–12 hours) .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying molecular interactions of this compound?

- Methodological Answer : UCSF Chimera enables:

- Molecular Docking : Use the ViewDock extension to screen ligand-receptor binding modes.

- Dynamics Simulations : Analyze stability via Movie extension for trajectory replay.

- Multi-scale Visualization : Multiscale extension for studying interactions in large assemblies (e.g., protein-ligand complexes).

Best practices include validating docking results with experimental data (e.g., binding affinity assays) .

Q. What experimental strategies validate the biological activity of this compound?

- Methodological Answer :

- Antioxidant Activity :

- DPPH Assay : Measure radical scavenging at 517 nm. Use ascorbic acid as a positive control.

- Dose-Response Analysis : Calculate IC₅₀ values with triplicate experiments.

- Anticancer Activity :

- One-Dose Screening : Test at 10 µM against cancer cell lines (e.g., MCF-7).

- MTT Assay : Quantify cell viability after 48-hour exposure. Normalize to untreated controls .

Q. How do X-ray crystallography and spectroscopy resolve structural ambiguities?

- Methodological Answer :

- X-ray Crystallography : Provides bond lengths/angles (e.g., C−N: ~1.32 Å) and spatial arrangement. For related compounds, R factors <0.06 ensure accuracy .

- Contradiction Resolution : Discrepancies in NH₂ NMR signals (e.g., solvent-induced shifts) are resolved by crystallographic data confirming planar amine geometry .

Q. What methodologies address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine IR (NH₂ stretch), ¹H NMR (integration ratios), and MS (molecular ion).

- Solvent Effects : Record NMR in DMSO-d₆ to minimize proton exchange broadening.

- Impurity Analysis : Use HPLC-MS to detect byproducts interfering with spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.